7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimalarial agents. The compound is characterized by a thienoquinoline structure, which contributes to its unique chemical properties and biological effects.
The compound is identified by its Chemical Abstracts Service number 333312-08-6. It can be synthesized through various chemical reactions involving starting materials such as quinoline derivatives and thionyl chloride. Its structure and properties have been documented in multiple scientific studies, highlighting its significance in pharmacological research .
7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is classified as a quinoline derivative. Quinoline compounds are known for their aromatic nature and are widely studied for their roles in medicinal chemistry, particularly due to their anticancer and antimicrobial properties. This specific compound falls under the category of heterocyclic compounds due to the presence of sulfur in its thieno structure .
The synthesis of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid can be achieved through several methods:
The molecular formula of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid is , with a molecular weight of 257.31 g/mol. The structure consists of a quinoline ring fused with a thiophene ring, featuring two methyl groups at positions 7 and 8.
7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid participates in various chemical reactions:
The mechanism of action of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid involves:
7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific applications:
Quinoline derivatives represent one of the most historically significant classes of antimalarial agents, with quinine serving as the archetypal natural product foundation. The structural evolution from quinine to synthetic analogs like chloroquine and mefloquine marked substantial therapeutic advances against Plasmodium species. These agents primarily function by inhibiting hemozoin formation—a detoxification pathway essential for parasite survival during hemoglobin digestion. The Plasmodium-infected erythrocyte generates reactive oxygen species (ROS) as toxic byproducts of hemoglobin degradation, necessitating robust antioxidant defenses for parasite viability [1]. Early quinolines inadvertently disrupted this redox balance, but their utility diminished with widespread resistance. Modern derivatives like 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) exemplify targeted refinements; TQCA suppresses glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR) by >75% and 26%, respectively, in P. berghei-infected cells, thereby crippling the parasite’s redox homeostasis [1]. This mechanistic progression underscores the quinoline scaffold’s enduring pharmacodynamic versatility.
Table 1: Key Quinoline-Based Antimalarial Agents and Their Limitations
Compound | Target Pathway | Efficacy Limitation | Structural Feature |
---|---|---|---|
Quinine | Hemozoin formation | Low bioavailability, toxicity | Natural alkaloid |
Chloroquine | Hemozoin formation | Widespread resistance | 4-Aminoquinoline |
Mefloquine | Hemozoin formation | Neuropsychiatric effects | Quinoline methanol |
TQCA* | Antioxidant enzymes | Under investigation | Thieno[2,3-b]quinoline carboxylic acid |
*TQCA: 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid [1] [3] [8].
Thienoquinolines constitute a hybrid scaffold merging the bioactivity of quinoline with the metabolic stability and electronic diversity of thiophene. The thieno[2,3-b]pyridine core—a bioisostere of benzopyridine—demonstrates enhanced π-stacking capability and improved membrane permeability due to its sulfur atom and planar conformation [4] [8]. Clinically, thiophene derivatives like tiquizium bromide (antispasmodic) and tioconazole (antifungal) validate the thiophene ring’s pharmacophoric utility [8]. Within antimalarial development, the thienoquinoline carboxylate moiety introduces three critical advantages:
Synthetic routes to thienoquinolines typically involve:
Table 2: Biologically Active Thienoquinoline Hybrids and Their Targets
Thienoquinoline Hybrid | Biological Target | Reported Activity |
---|---|---|
3-Aminothieno[2,3-b]pyridine-2-carboxamide | Plasmodium GSK-3, Bacterial histidine kinase | Antimalarial, Antimicrobial [4] |
Thieno[3,2-b]quinoline-2-carboxylic acid | Dengue virus NS5 polymerase | Antiviral (Patent EP2400845B1) [7] |
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | Antioxidant enzymes, Lipid membranes | Antimalarial [1] |
The strategic incorporation of dimethyl groups at C-7 and C-8 of the thienoquinoline nucleus addresses two pharmacological challenges: metabolic instability and limited membrane interaction. Methyl substituents enhance steric shielding against cytochrome P450-mediated oxidation, prolonging compound half-life in vivo [2] . Crucially, these alkyl groups amplify compound hydrophobicity, promoting deep insertion into erythrocyte lipid bilayers. In P. berghei-infected erythrocytes, 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid achieves:
This dual mechanism—simultaneous enzyme inhibition and membrane disruption—synergistically eradicates Plasmodium while minimizing resistance development. The carboxylic acid at C-2 enables salt formation for enhanced solubility (e.g., sodium salts for intravenous administration) and provides a hydrogen-bonding anchor point for target binding . Current data indicate in vivo efficacy in murine malaria models, with significant parasitemia reduction and extended host survival [1] [9]. Future development should prioritize:
Table 3: Key Pharmacological Mechanisms of 7,8-Dimethylthieno[2,3-b]quinoline-2-Carboxylic Acid
Target System | Effect | Quantitative Change | Biological Consequence |
---|---|---|---|
Antioxidant enzymes | G6PDH inhibition | ↓75.1 ± 3.5% | Depleted NADPH, reduced glutathione recycling |
Glutathione reductase inhibition | ↓26.5 ± 0.3% | Accumulated oxidative damage | |
Lipid membranes | Peroxidation suppression | ↓49.2 ± 1.32% | Stabilized erythrocyte membranes |
Fatty acid composition | Saturated/unsaturated ratio reduction | ↓37 ± 0.06% | Impaired parasite nutrient uptake |
Parasite redox response | Superoxide dismutase induction | ↑2.3-fold vs. control | Compensatory stress response |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: